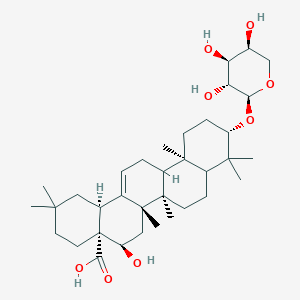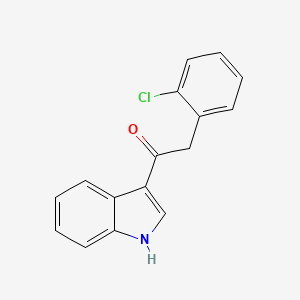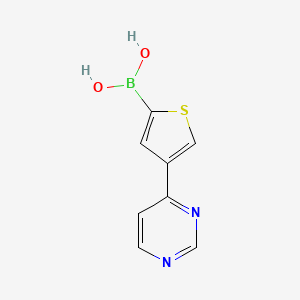
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains both a pyrimidine and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the boronic acid group to the halide, forming a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Another boronic acid derivative with a thiophene ring.
Pyrimidin-4-ylboronic acid: A boronic acid derivative with a pyrimidine ring.
Uniqueness
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyrimidine and thiophene rings, which can provide distinct electronic and steric properties compared to other boronic acids . This makes it particularly useful in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C8H7BN2O2S |
|---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
(4-pyrimidin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)8-3-6(4-14-8)7-1-2-10-5-11-7/h1-5,12-13H |
InChI Key |
KEHZVUCSTCMMIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=NC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082970.png)
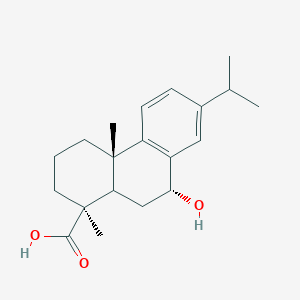
![Methyl 2-fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14082982.png)
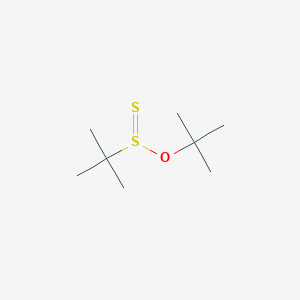
![4a-Hydroxy-8a-methyl-5-methylidenedecahydronaphtho[2,3-b]furan-2(3h)-one](/img/structure/B14082995.png)
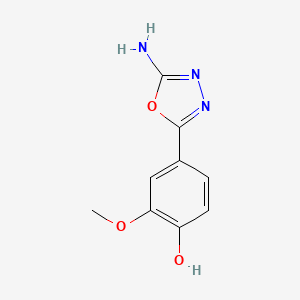
![(6R-cis)-3-(Acetoxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14083003.png)

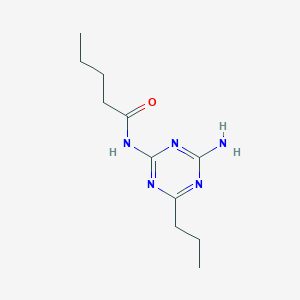
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14083027.png)
